molecular formula C22H30ClN5O2S B14795665 tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate

tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate

Katalognummer: B14795665
Molekulargewicht: 464.0 g/mol
InChI-Schlüssel: DYVXKIJUPLMDQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate: is a complex organic compound that features a variety of functional groups, including an amino group, a chloro group, a thioether, a pyrazine ring, a piperidine ring, and a carbamate group. This compound is of interest in various fields of chemistry and biology due to its potential biological activity and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate typically involves multiple steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioether group: This step involves the reaction of a chlorinated pyrazine with a thiol compound.

    Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.

    Attachment of the carbamate group: This is typically done by reacting the amine with tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrazines.

    Hydrolysis: Alcohols and amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

It may be studied for its potential as a pharmaceutical agent, given its structural features that are common in bioactive molecules.

Medicine

Industry

Possible uses in the development of new materials or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl ((1-(5-((4-amino-2-chlorophenyl)thio)pyrazin-2-yl)-4-methylpiperidin-4-yl)methyl)carbamate: can be compared with other compounds that have similar functional groups or structural features, such as:

Uniqueness

The unique combination of functional groups in this compound may confer specific biological activity or chemical reactivity that is not present in similar compounds.

Eigenschaften

Molekularformel

C22H30ClN5O2S

Molekulargewicht

464.0 g/mol

IUPAC-Name

tert-butyl N-[[1-[5-(4-amino-2-chlorophenyl)sulfanylpyrazin-2-yl]-4-methylpiperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C22H30ClN5O2S/c1-21(2,3)30-20(29)27-14-22(4)7-9-28(10-8-22)18-12-26-19(13-25-18)31-17-6-5-15(24)11-16(17)23/h5-6,11-13H,7-10,14,24H2,1-4H3,(H,27,29)

InChI-Schlüssel

DYVXKIJUPLMDQS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCN(CC1)C2=CN=C(C=N2)SC3=C(C=C(C=C3)N)Cl)CNC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.